molecular formula C14H17BrFNO4 B12068943 N-Boc-5-bromo-2-fluoro-DL-phenylalanine

N-Boc-5-bromo-2-fluoro-DL-phenylalanine

Cat. No.: B12068943
M. Wt: 362.19 g/mol
InChI Key: GMCNCAWDRLFCEF-UHFFFAOYSA-N
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Description

N-Boc-5-bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, with bromine and fluorine substituents at the 5- and 2-positions of the phenyl ring, respectively. This compound is part of the halogenated phenylalanine family, commonly utilized in medicinal chemistry and peptide synthesis. The Boc group enhances stability during synthetic processes, while the halogen atoms (Br and F) modulate electronic, steric, and metabolic properties, making it valuable for drug development, particularly in kinase inhibitors or targeted therapies. The "DL" designation indicates the racemic mixture, which contrasts with enantiomerically pure forms (e.g., L-configuration) often used in bioactive molecules.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

GMCNCAWDRLFCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-bromo-2-fluoro-DL-phenylalanine typically involves the following steps:

    Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

    Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).

    Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production methods for N-Boc-5-bromo-2-fluoro-DL-phenylalanine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

The major products formed from these reactions include substituted phenylalanine derivatives and the free amino acid after deprotection.

Scientific Research Applications

N-Boc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative with a variety of applications in scientific research, including chemistry, biology, and industry. It has a molecular formula of C14H17BrFNO4 and a molecular weight of 362.19 g/mol.

Chemistry

N-Boc-5-bromo-2-fluoro-L-phenylalanine is used as a building block in the synthesis of complex organic molecules and peptides.

Biology

This compound serves as a tool for studying protein structure and function by incorporating it into peptides and proteins. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Incorporation of fluorinated aromatic amino acids into proteins can also increase their catabolic stability, which is especially useful in therapeutic proteins .

Industry

N-Boc-5-bromo-2-fluoro-L-phenylalanine is used in the production of specialty chemicals and materials.

N-Boc-5-bromo-2-fluoro-L-phenylalanine is a synthetic derivative of phenylalanine, characterized by the presence of bromine at the 5-position and fluorine at the 2-position on the aromatic ring. These structural features influence its biological activity and potential applications in medicinal chemistry. Halogenated phenylalanines have documented antimicrobial potential, exhibiting significant antibacterial and antifungal activities.

MicroorganismMIC (µg/mL)
Staphylococcus aureus<1
Escherichia coli<125
Pseudomonas aeruginosa150

Case Studies

Antitumor Efficacy: Studies in animal models have shown that N-Boc derivatives can reduce tumor size, indicating their potential as leads in cancer therapy.

Mechanism of Action

The mechanism of action of N-Boc-5-bromo-2-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The Boc protecting group ensures the compound’s stability and solubility during chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-Boc-5-bromo-2-fluoro-DL-phenylalanine become evident when compared to analogs such as N-Boc-5-bromo-2-chloro-DL-phenylalanine and N-Boc-3-bromo-5-fluoro-L-phenylalanine . Key differences include halogen type, substituent positions, stereochemistry, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Halogen Substituents Stereochemistry
N-Boc-5-bromo-2-fluoro-DL-phenylalanine Not provided C₁₄H₁₇BrFNO₄ 362.19* Br (5), F (2) DL (racemic)
N-Boc-5-bromo-2-chloro-DL-phenylalanine 1702550-20-6 C₁₄H₁₇BrClNO₄ 378.65 Br (5), Cl (2) DL (racemic)
N-Boc-3-bromo-5-fluoro-L-phenylalanine 1997460-26-0 C₁₄H₁₇BrFNO₄ 362.19 Br (3), F (5) L-enantiomer

*Molecular weight inferred from structural similarity to N-Boc-3-bromo-5-fluoro-L-phenylalanine .

Key Comparative Insights:

Chlorine’s larger atomic radius and lower electronegativity may increase lipophilicity but reduce metabolic stability . In 3-bromo-5-fluoro-L-phenylalanine, bromine at the 3-position alters steric interactions, which could impede or redirect molecular docking compared to the 5-bromo isomer .

Stereochemical Implications :

  • The DL racemic form (target compound) may exhibit divergent pharmacokinetic behavior compared to the L-enantiomer (), as biological systems often favor L-forms for enzyme recognition or receptor binding .

Molecular Weight and Physicochemical Properties :

  • The target compound and N-Boc-3-bromo-5-fluoro-L-phenylalanine share identical molecular formulas and weights (362.19 g/mol), but substituent positions influence solubility and reactivity.
  • The 5-bromo-2-chloro analog’s higher molecular weight (378.65 g/mol) reflects chlorine’s atomic mass, likely increasing density and reducing aqueous solubility compared to fluoro-substituted analogs .

Biological Activity

N-Boc-5-bromo-2-fluoro-DL-phenylalanine is a synthetic derivative of phenylalanine that exhibits significant biological activity, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenylalanine backbone. Its molecular formula is C14H17BrFNO4C_{14}H_{17}BrFNO_4 with a molecular weight of 362.19 g/mol. This article explores its synthesis, biological interactions, and potential applications in therapeutic contexts.

Synthesis

The synthesis of N-Boc-5-bromo-2-fluoro-DL-phenylalanine typically involves multi-step processes that can be optimized for large-scale production. The synthetic routes often include:

  • Protection of the amino group using Boc anhydride.
  • Bromination at the 5-position using brominating agents.
  • Fluorination at the 2-position, which can enhance the compound's reactivity.
  • Purification steps to ensure high yield and purity.

These processes are critical as they influence the compound's biological properties and reactivity in subsequent applications.

Biological Activity

N-Boc-5-bromo-2-fluoro-DL-phenylalanine demonstrates various biological activities primarily through its role as an enzyme inhibitor or receptor ligand. Its halogen substituents (bromine and fluorine) significantly enhance its binding affinity and specificity towards biological targets by modulating electronic and steric properties.

The compound interacts with specific molecular targets through:

  • Hydrogen bonding : Facilitating stable interactions with active sites on enzymes.
  • Hydrophobic interactions : Enhancing binding affinity due to the presence of hydrophobic groups.

Studies indicate that N-Boc-5-bromo-2-fluoro-DL-phenylalanine can selectively inhibit certain enzymatic pathways, making it a valuable candidate for drug development.

Case Studies

  • Inhibition of Tumor Cell Proliferation :
    • In vitro studies have shown that derivatives of fluorinated phenylalanines, including N-Boc-5-bromo-2-fluoro-DL-phenylalanine, exhibit potent inhibition against various cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. These findings suggest that such compounds may act as effective anticancer agents by interfering with cellular proliferation pathways .
  • Transport Mechanisms :
    • Research has demonstrated that related compounds are transported via specific amino acid transporters (e.g., LAT1). For instance, studies on 2-[18F]FELP analogues indicated that their uptake in glioblastoma cells was significantly influenced by selective inhibitors, highlighting the potential for N-Boc-5-bromo-2-fluoro-DL-phenylalanine to be utilized in targeted cancer therapies .

Comparative Analysis

The following table summarizes key structural differences between N-Boc-5-bromo-2-fluoro-DL-phenylalanine and related compounds:

Compound NameKey Differences
N-Boc-3-bromo-DL-phenylalanineLacks fluorine atom; different reactivity
N-Boc-2-fluoro-DL-phenylalanineLacks bromine atom; affects chemical behavior
N-Boc-3-chloro-2-fluoro-DL-phenylalanineContains chlorine instead of bromine; different activity
N-Boc-DL-phenylalanineNo halogen substitutions; serves as a baseline

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